

# One-pot synthesis of pyrrolidines from halogenated amides

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## Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidine

Cat. No.: B1338501

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## Application Note & Protocol

### Title: Streamlining Pyrrolidine Synthesis: A One-Pot Approach from Halogenated Amides via Radical Cyclization

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**Abstract:** The pyrrolidine motif is a cornerstone of many pharmaceuticals, natural products, and catalysts. This application note details a robust and efficient one-pot methodology for the synthesis of substituted pyrrolidines commencing from readily accessible N-allyl-N-aryl- $\alpha$ -haloamides. By leveraging a copper-catalyzed atom transfer radical cyclization (ATRC) process, this protocol circumvents the need for isolating reactive intermediates, thereby enhancing operational simplicity and maximizing yield. We provide a comprehensive overview of the reaction mechanism, detailed experimental procedures, a troubleshooting guide, and illustrative data to empower researchers in medicinal chemistry and synthetic organic chemistry to successfully implement this powerful transformation.

## Introduction: The Strategic Advantage of One-Pot Pyrrolidine Synthesis

The saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery. Its prevalence in blockbuster drugs such as Atorvastatin (Lipitor) and Lisinopril underscores its

importance. Traditional multi-step syntheses of functionalized pyrrolidines often suffer from cumulative yield losses, laborious purification procedures, and significant solvent waste.

The one-pot synthesis from N-allyl-N-aryl- $\alpha$ -haloamides presents a significant process intensification. This strategy hinges on the generation of a radical species which undergoes an intramolecular cyclization, followed by trapping of the resulting radical to furnish the desired pyrrolidine ring system. The key advantages of this approach include:

- **Operational Simplicity:** Combines multiple transformations into a single operation, reducing handling and purification steps.
- **High Atom Economy:** Maximizes the incorporation of atoms from reactants into the final product.
- **Access to Diverse Functionality:** Tolerates a wide range of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed protocol for a copper-catalyzed intramolecular atom transfer radical cyclization (ATRC), a method known for its mild conditions and excellent functional group tolerance.

## Reaction Mechanism: A Step-by-Step Radical Cascade

The core of this transformation is a copper-catalyzed radical cascade. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three key phases: Initiation, Propagation (Cyclization), and Termination.

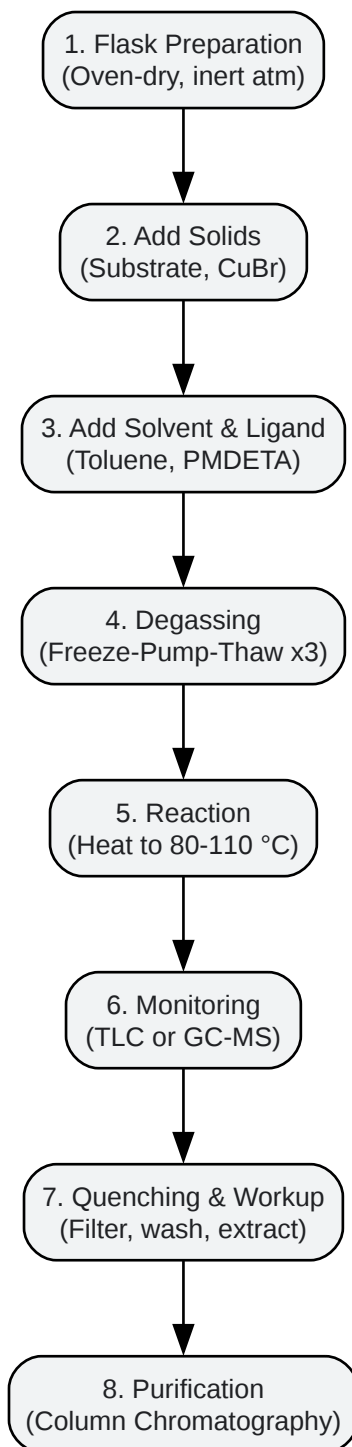
- **Initiation - Single Electron Transfer (SET):** The process begins with the activation of the copper(I) catalyst, typically complexed with a nitrogen-based ligand (e.g., PMDETA), which reduces the  $\alpha$ -haloamide substrate ( 1 ). This single electron transfer (SET) generates a copper(II) species and a key  $\alpha$ -carbonyl radical intermediate ( 2 ).
- **Propagation - 5-exo-trig Cyclization:** The generated radical ( 2 ) undergoes a rapid and regioselective 5-exo-trig intramolecular cyclization onto the pendant alkene. This step is

highly favored according to Baldwin's rules, leading to the formation of a five-membered ring and transferring the radical to the exocyclic carbon, creating a primary radical intermediate ( 3 ).

- Termination - Halogen Atom Transfer: The cyclized radical ( 3 ) is then quenched by the newly formed copper(II) halide species. This halogen atom transfer regenerates the active copper(I) catalyst and yields the final halogenated pyrrolidine product ( 4 ).

The catalytic cycle is illustrated in the diagram below.

Fig. 2: Experimental Workflow Overview



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